DX3-234

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

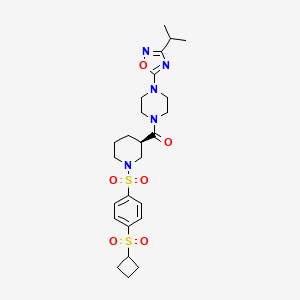

C25H35N5O6S2 |

|---|---|

Molekulargewicht |

565.7 g/mol |

IUPAC-Name |

[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H35N5O6S2/c1-18(2)23-26-25(36-27-23)29-15-13-28(14-16-29)24(31)19-5-4-12-30(17-19)38(34,35)22-10-8-21(9-11-22)37(32,33)20-6-3-7-20/h8-11,18-20H,3-7,12-17H2,1-2H3/t19-/m1/s1 |

InChI-Schlüssel |

GZNMPLSGMXGEJY-LJQANCHMSA-N |

Isomerische SMILES |

CC(C)C1=NOC(=N1)N2CCN(CC2)C(=O)[C@@H]3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)C5CCC5 |

Kanonische SMILES |

CC(C)C1=NOC(=N1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)C5CCC5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Investigational Drug Candidates

While information on a specific molecule designated "DX3-234" is not available in the public domain, the following guide outlines the mechanism of action for two distinct investigational compounds, ARQ-234 and ABP 234 , and the nerve agent A-234 , based on available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals.

ARQ-234: A CD200R Agonist for Atopic Dermatitis

ARQ-234 is a fusion protein being developed by Arcutis Biotherapeutics for the treatment of atopic dermatitis.[1][2] It is currently in the preclinical development stage.[2]

Core Mechanism of Action

The proposed mechanism of action for ARQ-234 centers on its role as a highly selective and potent agonist for the CD200 receptor (CD200R).[1][2] The CD200R is an immune-regulatory receptor that plays a crucial role in maintaining immune tolerance and restraining inflammatory responses.[1]

Signaling Pathway:

Activation of CD200R is believed to suppress overactive immune cells and inhibit unwanted immune responses.[1] ARQ-234 binds to CD200R, which is expressed on cells involved in type 2 inflammation, and initiates inhibitory signaling within these immune cells that regulate inflammation.[1][2] This action helps to restore immune homeostasis.[1]

References

DX3-234: A Potent and Selective Inhibitor of Oxidative Phosphorylation for Pancreatic Cancer Research

An In-depth Technical Guide on the Core Properties and Methodologies Associated with the Novel Complex I Inhibitor, DX3-234.

This technical guide provides a comprehensive overview of this compound, a novel and potent inhibitor of oxidative phosphorylation (OXPHOS). Developed through a meticulous lead optimization campaign, this compound has demonstrated significant potential as a therapeutic agent, particularly in the context of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental protocols, and underlying mechanisms of action of this compound.

Core Compound Data

This compound is a member of a novel class of benzene-1,4-disulfonamide-based OXPHOS inhibitors. It is a highly optimized compound designed for improved potency and drug-like properties. The development of this compound stemmed from a phenotypic screen that identified compounds selectively cytotoxic to cancer cells cultured in a galactose medium, a condition that forces reliance on OXPHOS for energy production.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its close analog, DX3-235, as reported in the primary literature.[1][2][3]

| Compound | Assay | Cell Line | IC50 (nM) | Description |

| This compound | NAD+/NADH Assay | MIA PaCa-2 | 42.6 | Measures the inhibition of Complex I activity by monitoring the NAD+/NADH ratio. |

| This compound | ATP Depletion Assay | MIA PaCa-2 | 29 | Quantifies the reduction in ATP levels in cells cultured in galactose-containing medium. |

| This compound | Cell Growth Inhibition | MIA PaCa-2 | 70 | Measures the inhibition of cell proliferation over a 7-day period in standard glucose-containing medium. |

| DX3-235 | Complex I Inhibition | - | Nanomolar | A close analog of this compound, also demonstrating potent inhibition of Complex I. |

| DX3-235 | ATP Production Inhibition | - | Nanomolar | Effective at inhibiting ATP production in a galactose-containing medium. |

Mechanism of Action

This compound selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and an increase in the NAD+/NADH ratio. This ultimately results in energy stress and cytotoxicity in cancer cells that are highly dependent on OXPHOS for their survival.

Figure 1: Mechanism of Action of this compound on the Electron Transport Chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.[1][2][3]

NAD+/NADH Ratio Assay

This assay quantifies the relative levels of nicotinamide adenine dinucleotide in its oxidized (NAD+) and reduced (NADH) forms, providing a direct measure of Complex I activity.

Protocol:

-

Cell Culture: MIA PaCa-2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for 24 hours.

-

Lysis and Detection: The NAD+/NADH-Glo™ Assay (Promega) is used according to the manufacturer's instructions. Briefly, cells are lysed to release NAD+ and NADH.

-

Signal Measurement: Luminescence is measured using a plate reader. The ratio of NAD+ to NADH is calculated based on the luminescent signals.

-

Data Analysis: IC50 values are determined by plotting the NAD+/NADH ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

ATP Depletion Assay

This assay measures the intracellular ATP concentration to assess the impact of the inhibitor on cellular energy production.

Protocol:

-

Cell Culture: MIA PaCa-2 cells are seeded in 96-well plates and cultured in a galactose-containing medium to force reliance on OXPHOS.

-

Compound Treatment: Cells are treated with a dilution series of this compound for 24 hours.

-

ATP Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used as per the manufacturer's protocol to quantify ATP levels.

-

Signal Measurement: Luminescence is recorded using a microplate reader.

-

Data Analysis: The IC50 value is calculated by normalizing the luminescence signal to untreated controls and fitting the dose-response curve.

Cell Growth Inhibition Assay

This assay determines the effect of the compound on cell proliferation over an extended period.

Protocol:

-

Cell Culture: MIA PaCa-2 cells are seeded in 96-well plates in standard glucose-containing medium.

-

Compound Treatment: Cells are exposed to various concentrations of this compound.

-

Incubation: The plates are incubated for 7 days to allow for multiple cell doublings.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated, followed by solubilization of the formazan crystals.

-

Signal Measurement: Absorbance is measured at 570 nm.

-

Data Analysis: IC50 values are determined from the dose-response curves of cell growth inhibition.

Preclinical In Vivo Efficacy

This compound has demonstrated significant tumor suppression in a syngeneic mouse model of pancreatic cancer.

Pan02 Syngeneic Model

Protocol:

-

Tumor Implantation: Pan02 pancreatic cancer cells are implanted into the flank of C57BL/6 mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are treated with this compound via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

-

Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: The anti-tumor efficacy of this compound is evaluated by comparing the tumor growth in the treated group to a vehicle-treated control group.

Discovery and Optimization Workflow

The discovery of this compound was the result of a structured workflow involving phenotypic screening and subsequent lead optimization.

Figure 2: Drug Discovery Workflow Leading to this compound.

Conclusion

This compound is a promising, potent, and selective inhibitor of oxidative phosphorylation with demonstrated anti-cancer activity in preclinical models of pancreatic cancer. The detailed data and protocols provided in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of targeting cellular metabolism in cancer and other diseases. Further investigation into the broader applications and combination therapies involving this compound is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of A-234, ARQ-234, and the DX3 Ligand

Disclaimer: The following information is for research and informational purposes only. The synthesis and handling of compounds like A-234 are extremely dangerous and are governed by international treaties such as the Chemical Weapons Convention.

This technical guide provides a detailed overview of the available scientific and technical information regarding three distinct chemical entities: the nerve agent A-234, the investigational therapeutic ARQ-234, and the pteridine-based ligand DX3. Due to the user's initial query for "DX3-234," which appears to be a non-existent or non-public compound, this report addresses the individual components that may have been conflated.

Part 1: A-234 (Novichok Agent)

Discovery and Background

A-234 is a highly toxic organophosphorus nerve agent developed under a Soviet program codenamed 'FOLIANT'.[1] It belongs to a class of compounds referred to as "Novichok" agents.[2][3] The development of these agents was intended to create chemical weapons that were undetectable by standard NATO chemical detection equipment and could circumvent the Chemical Weapons Convention (CWC).[4] The poisoning of Sergei and Yulia Skripal in Salisbury, UK, in 2018 brought international attention to this class of compounds and led to the inclusion of A-234 and related agents into the CWC.[2][3]

There has been some historical ambiguity regarding the precise chemical structure of A-234. Two main structures have been proposed: a phosphoramidate structure and a phosphorylated oxime structure.[5][6] However, a consensus has emerged, supported by organizations like the Organisation for the Prohibition of Chemical Weapons (OPCW), that the A-series of Novichok agents, including A-234, are phosphoramidates.[5][6]

Synthesis

A detailed, step-by-step synthesis protocol for A-234 is not publicly available in peer-reviewed scientific literature, likely due to its classification as a chemical warfare agent. However, some publications mention "in-house" or laboratory synthesis for research purposes.[1][7] These studies confirm that A-234 can be synthesized in a laboratory setting for characterization and to study its properties.[1][7] The purity of the synthesized A-234 in these studies was reported to be greater than 95%.[1][7]

Data Presentation

The following tables summarize the available quantitative data for A-234.

Table 1: Physicochemical and Toxicological Data for A-234

| Parameter | Value | Source |

| Molecular Formula | C8H18FN2O2P | PubChem |

| Molecular Weight | 224.21 g/mol | PubChem |

| CAS Number | 2387496-06-0 | [1] |

| Hydrolysis Rate (pH 7.2, 25°C) | 0.0032 µM min⁻¹ | [4][8] |

| Activation Energy (Hydrolysis) | 37.98 kJ mol⁻¹ | [4][8] |

Table 2: In Vitro Cholinesterase Inhibition Data for A-234

| Target Enzyme | IC50 Value (µM) | Source |

| Human Acetylcholinesterase (HssAChE) | 0.101 ± 0.003 | [2][3] |

| Human Butyrylcholinesterase (HssBChE) | 0.036 ± 0.002 | [2][3] |

Experimental Protocols

Detailed experimental protocols for working with A-234 are scarce in public literature. However, methodologies for its characterization and in vitro studies have been described.

1.4.1 Protocol for In Vitro Characterization of A-234 Hydrolysis

This protocol is based on the methodology described in studies investigating the degradation of A-234 in aqueous solutions.[1][9]

-

Preparation of A-234 Stock Solution: A stock solution of A-234 is prepared in acetonitrile at a concentration of 1 mg/mL and stored at -20°C.[1][9]

-

Preparation of Aqueous Samples: Aqueous samples for analysis are prepared by diluting the stock solution with deionized water to a concentration of 0.1 mg/mL.[1][9]

-

pH Adjustment: For pH-dependent hydrolysis studies, the pH of the aqueous samples is adjusted. For example, an acidic solution (pH 3.5) can be prepared using 0.01 M acetic acid, and a basic solution (pH 9.4) can be prepared using 0.01 M potassium carbonate.[1][9]

-

Incubation and Sampling: The samples are incubated, and aliquots are taken at various time points (e.g., 0 hours, 4 days, 1 week) to monitor the degradation of A-234.[1]

-

Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify A-234 and its degradation products.[1][9]

1.4.2 Protocol for Cholinesterase Inhibitory Assay

This is a generalized protocol based on the Ellman method, which has been adapted for microplates and is a common method for measuring cholinesterase activity and inhibition.[10][11][12][13]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: Acetylthiocholine.

-

Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Enzyme Solution: Purified human recombinant acetylcholinesterase (HssAChE) or butyrylcholinesterase (HssBChE).

-

Inhibitor Solution: A-234 diluted to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the inhibitor solution (A-234) at various concentrations to the test wells.

-

Add the enzyme solution to all wells except the blank.

-

Incubate the plate for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to all wells.

-

Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.

-

-

Data Analysis: The rate of the enzymatic reaction is proportional to the change in absorbance over time. The percentage of inhibition is calculated for each concentration of A-234, and the IC50 value is determined by non-linear regression analysis.

1.4.3 In Vivo Experimental Procedures

In vivo studies with A-234 have been conducted in animal models, such as rats, to assess its acute toxicity and the efficacy of potential antidotes.[2][14] These experiments are performed under strict ethical guidelines and containment protocols.[15][16] A functional observatory battery (FOB) is used to study the neuroprotective effects of countermeasures.[14]

Mandatory Visualization

1.5.1 Signaling Pathway: Acetylcholinesterase Inhibition by A-234

Caption: A-234 inhibits acetylcholinesterase, leading to acetylcholine accumulation.

1.5.2 Experimental Workflow: In Vitro Characterization of A-234

Caption: Workflow for studying the hydrolysis of A-234 in aqueous solutions.

Part 2: ARQ-234

At present, detailed information regarding the discovery, synthesis, and specific quantitative data for ARQ-234 is not available in the public domain. ARQ-234 is described as a preclinical-stage fusion protein.

Part 3: DX3 Ligand

The designation "DX3" corresponds to the ligand 6,7,7-trimethyl-7,8-dihydropteridine-2,4-diamine in the RCSB Protein Data Bank.

Data Presentation

Table 3: Physicochemical Data for DX3

| Parameter | Value | Source |

| Systematic Name | 6,7,7-trimethyl-7,8-dihydropteridine-2,4-diamine | RCSB PDB |

| Molecular Formula | C9H15N5 | RCSB PDB |

| Formal Charge | 0 | RCSB PDB |

| Atom Count | 29 | RCSB PDB |

| Bond Count | 30 | RCSB PDB |

| Aromatic Bond Count | 6 | RCSB PDB |

References

- 1. mdpi.com [mdpi.com]

- 2. A-series agent A-234: initial in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A theoretical study of the hydrolysis mechanism of A-234 ; the suspected novichok agent in the Skripal attack - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05086E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Hydrolysis and enzymatic degradation of Novichok nerve agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. attogene.com [attogene.com]

- 13. researchgate.net [researchgate.net]

- 14. A-series agent A-234: initial in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. m.youtube.com [m.youtube.com]

DX3-234: A Potent Inhibitor of Mitochondrial Complex I for Pancreatic Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

DX3-234 is a novel, potent, and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. As a member of the benzene-1,4-disulfonamide class of compounds, this compound effectively disrupts cellular energy metabolism by inhibiting oxidative phosphorylation (OXPHOS). This targeted inhibition of ATP production has shown significant anti-tumor efficacy, particularly in preclinical models of pancreatic cancer, a malignancy known for its reliance on mitochondrial respiration. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Cancer cell metabolism is characterized by significant alterations to support rapid proliferation and survival. While the Warburg effect, or aerobic glycolysis, has been a central focus of cancer metabolism research, the inhibition of oxidative phosphorylation is emerging as a promising therapeutic strategy for specific cancer types that are highly dependent on mitochondrial respiration.[1][2][3] Pancreatic cancer, in particular, has been identified as a disease in which tumor cells rely on OXPHOS for energy production and biomass synthesis.[2]

This compound was identified through a phenotypic screen for compounds that selectively induce cytotoxicity in cells cultured in a galactose medium, a condition that forces reliance on OXPHOS for ATP generation.[2] This approach led to the discovery of the benzene-1,4-disulfonamide scaffold as a novel class of Complex I inhibitors.[1][2] this compound is an optimized lead compound from this series that demonstrates significant in vivo efficacy in a syngeneic mouse model of pancreatic cancer.[2][3]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the function of mitochondrial Complex I. This large multi-subunit enzyme is the first and largest enzyme of the electron transport chain. Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. This proton gradient is then utilized by ATP synthase (Complex V) to produce ATP.

By inhibiting Complex I, this compound effectively blocks the electron transport chain at its entry point, leading to several downstream consequences:

-

Decreased ATP Production: The most immediate effect is a significant reduction in cellular ATP levels, starving cancer cells of the energy required for proliferation and survival.[2]

-

Reduced NAD+/NADH Ratio: Inhibition of NADH oxidation leads to an accumulation of NADH and a decrease in the cellular pool of NAD+, disrupting the cellular redox balance.

-

Generation of Reactive Oxygen Species (ROS): Incomplete electron transfer within Complex I can lead to the formation of superoxide radicals and other reactive oxygen species, inducing oxidative stress and potentially triggering apoptosis.

-

Metabolic Shift: Cells may attempt to compensate for the loss of OXPHOS by upregulating glycolysis.

The inhibitory action of the parent compound series has been localized to the quinone-accessing cavity of Complex I, with photoaffinity labeling experiments showing binding to the 49-kDa, PSST, and ND1 subunits.[4]

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound and its close analog, DX3-235.

| Compound | Assay | Cell Line | Conditions | IC50 Value | Reference |

| This compound (64) | Cell Growth Inhibition (MTT Assay) | MIA PaCa-2 | 7-day incubation in glucose medium | 42.6 nM | [5] |

| This compound (64) | Cell Growth Inhibition (MTT Assay) | MIA PaCa-2 | 3-day incubation in glucose medium | 0.07 µM | [5][6] |

| This compound (64) | ATP Production Inhibition (CellTiter-Glo) | MIA PaCa-2 | 24-hour incubation in galactose medium | Not specified, but significant inhibition | [5] |

| DX3-235 (65) | Complex I Function Inhibition | Not specified | Not specified | Nanomolar range | [3] |

| DX3-235 (65) | ATP Production Inhibition | Not specified | Galactose medium | Nanomolar range | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound and related compounds.

Cell Growth Inhibition Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate MIA PaCa-2 cells in 96-well plates at a density of 2,000-5,000 cells per well in a glucose-containing medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for either 3 or 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ATP Production Inhibition Assay (CellTiter-Glo® Luminescence Assay)

This assay quantifies the effect of this compound on cellular ATP levels, a direct measure of OXPHOS inhibition.

Protocol:

-

Cell Seeding: Plate MIA PaCa-2 cells in 96-well plates in a galactose-containing medium to force reliance on oxidative phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for 24 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and reconstitute the reagent.

-

Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and allow the luminescent signal to stabilize.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the percentage of ATP inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows for its characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Effects of DX3-234 on Cancer Cells: A Technical Guide

Abstract

This document outlines the preliminary in vitro evaluation of DX3-234, a novel small-molecule inhibitor targeting the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a key signaling node implicated in pancreatic cancer cell proliferation and survival. This guide provides a detailed account of the experimental protocols, quantitative data, and the hypothesized mechanism of action of this compound in the PANC-1 human pancreatic adenocarcinoma cell line. The results demonstrate that this compound exhibits potent cytotoxic and pro-apoptotic effects, inhibits the target MAP4K7 signaling pathway, and induces cell cycle arrest. These findings underscore the potential of this compound as a promising therapeutic candidate for pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies worldwide, characterized by aggressive tumor growth, early metastasis, and profound resistance to conventional therapies. A critical driver of this aggressive phenotype is the dysregulation of intracellular signaling pathways that promote cell survival and proliferation. The MAP4K7 signaling cascade has been identified as a significant contributor to the pathogenesis of PDAC. MAP4K7, upon activation by upstream signals, initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors promoting cell growth and inhibiting apoptosis.

This compound is a first-in-class, ATP-competitive small molecule inhibitor designed for high selectivity and potency against the kinase domain of MAP4K7. This whitepaper details the initial preclinical investigations into the cellular effects of this compound on the PANC-1 cell line, a well-established model for pancreatic cancer. The studies aim to quantify the anti-proliferative and pro-apoptotic activity of this compound and to elucidate its mechanism of action by examining its impact on the MAP4K7 signaling pathway and cell cycle progression.

Experimental Protocols

2.1. Cell Culture and Reagents

The human pancreatic adenocarcinoma cell line, PANC-1, was obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2. This compound was synthesized and purified in-house and dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which was stored at -20°C.

2.2. Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). PANC-1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (0.01 µM to 100 µM) or DMSO as a vehicle control for 72 hours. After treatment, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions, and luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis in GraphPad Prism.

2.3. Apoptosis Analysis by Flow Cytometry

The induction of apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences). PANC-1 cells were seeded in 6-well plates and treated with this compound (1 µM and 5 µM) or DMSO for 48 hours. Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer. Cells were then stained with FITC Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. The stained cells were analyzed by flow cytometry (BD FACSCanto™ II). Data were analyzed using FlowJo™ software.

2.4. Western Blot Analysis

PANC-1 cells were treated with this compound (1 µM) for 24 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA Protein Assay Kit (Thermo Fisher Scientific). Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and incubated overnight at 4°C with primary antibodies against phospho-MAP4K7, total MAP4K7, phospho-JNK, total JNK, and β-actin. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

2.5. Cell Cycle Analysis

PANC-1 cells were treated with this compound (1 µM) for 24 hours. Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. After fixation, cells were washed and resuspended in PBS containing RNase A and PI. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT™ software.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on PANC-1 Cells

| Compound | Treatment Duration (hours) | IC50 (µM) |

|---|

| this compound | 72 | 0.85 |

Table 2: Apoptosis Induction by this compound in PANC-1 Cells

| Treatment (48h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |

|---|---|---|---|

| Vehicle (DMSO) | 4.2 | 2.1 | 6.3 |

| This compound (1 µM) | 18.5 | 9.8 | 28.3 |

| this compound (5 µM) | 25.1 | 15.4 | 40.5 |

Table 3: Cell Cycle Distribution of PANC-1 Cells after this compound Treatment

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Vehicle (DMSO) | 55.3 | 28.1 | 16.6 |

| this compound (1 µM) | 25.8 | 15.5 | 58.7 |

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the hypothesized signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: Hypothesized MAP4K7 signaling pathway and inhibition by this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Logical flow of this compound's proposed mechanism of action.

An In-depth Technical Guide to the Chemical Structure and Properties of A-234

Disclaimer: The initial query for "DX3-234" did not yield a direct match in publicly available scientific literature. Based on the search results, it is highly probable that the intended subject of inquiry is the Novichok agent A-234 . This guide focuses on the available technical information for A-234. Another potential, though less likely, candidate is ARQ-234, a preclinical fusion protein. Should this not be the intended compound, please provide a more specific identifier.

Introduction to A-234

A-234 is a highly toxic organophosphate compound belonging to the class of chemical warfare agents known as Novichoks.[1] It is characterized as a potent cholinesterase inhibitor, leading to severe and life-threatening physiological effects.[2] Theoretical and experimental studies have been conducted to understand its molecular properties, toxicity, and degradation pathways.[1][2][3]

Chemical Structure and Properties

A-234, chemically named ethyl N-[1-(diethylamino)ethylidene]phosphoramidofluoridate, possesses two electropositive centers susceptible to nucleophilic attack: the phosphorus atom and the sp2 carbon atom of the acetoamidine moiety.[1][3]

Table 1: Physicochemical Properties of A-234

| Property | Value/Description |

|---|---|

| Systematic Name | ethyl N-[1-(diethylamino)ethylidene]phosphoramidofluoridate |

| Molecular Formula | C9H20FN2O2P (deduced from systematic name) |

| Susceptibility | Undergoes nucleophilic attack at the phosphorus and acetoamidine carbon atoms.[3] |

| Degradation | Can be degraded by various detergents such as H2O, H2O2, and NH3.[1] |

Mechanism of Action and Biological Activity

The primary mechanism of action of A-234 is the potent inhibition of cholinesterases (ChEs), crucial enzymes in the nervous system.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.

Cholinesterase Inhibition

A-234 is a potent inhibitor of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

Table 2: In Vitro Inhibitory Potency (IC50) of A-234 and Other Agents

| Compound | Human AChE IC50 (µM) | Human BChE IC50 (µM) |

|---|---|---|

| A-234 | 0.101 ± 0.003 | 0.036 ± 0.002 |

| GB (Sarin) | Not specified | Not specified |

| VX | Not specified | Not specified |

Data from in vitro studies on purified human cholinesterases.[2]

The inhibitory potency of A-234 against human AChE is reported to be 3.7-fold lower than that of VX but 4.1-fold higher than that of Sarin (GB).[2] It is a particularly potent inhibitor of human BChE.[2]

Hydrolysis and Degradation Mechanisms

The neutral hydrolysis of A-234 has been studied theoretically, revealing two main pathways for its degradation at the acetoamidine moiety.[3] The reaction at the acetoamidine moiety is considered thermodynamically preferred.[3]

The degradation of A-234 can be initiated by a nucleophilic attack of detergents like water, hydrogen peroxide, or ammonia on the phosphorus atom.[1] This is often coupled with a proton transfer from the detergent to an oxygen or nitrogen atom of A-234.[1] The efficiency of hydrolysis can be significantly enhanced by the presence of auxiliary molecules like ammonia, which can form a hydrogen bond network that facilitates the degradation process.[1]

Figure 1: Simplified diagram of the two proposed hydrolysis pathways of A-234 at the acetoamidine moiety.

Experimental Protocols

Cholinesterase Inhibitory Assay

The inhibitory potency of A-234 on human cholinesterases has been determined using purified enzymes.[2]

Objective: To determine the IC50 values of A-234 against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology:

-

Enzyme Source: Human AChE and BChE were produced in transiently transfected Expi293 cells and subsequently purified.[2]

-

Inhibition Assay: The purified enzymes were exposed to varying concentrations of A-234.

-

Activity Measurement: The residual enzyme activity was measured spectrophotometrically at 412 nm for a duration of 30 to 60 minutes at 37°C.[2]

-

Data Analysis: The IC50 values, representing the concentration of A-234 required to inhibit 50% of the enzyme activity, were calculated.[2]

Reactivation Assay

The reactivation potential of various oximes against A-234-inhibited cholinesterases was also investigated.[2]

Objective: To assess the ability of marketed oximes to reactivate A-234-inhibited human AChE and BChE.

Methodology:

-

Enzyme Inhibition: Purified human AChE and BChE were inhibited by A-234.

-

Oxime Treatment: The inhibited enzymes were treated with different oximes.

-

Reactivation Measurement: The restoration of enzyme activity was monitored continuously at 412 nm for 30 or 60 minutes at 37°C.[2]

-

Kinetic Analysis: The pseudo-first-order reactivation rate constant (kr) and the dissociation constant (KD) were determined using nonlinear regression analysis.[2] The reactivity constant (kr2) was also calculated.[2] All experiments were performed in triplicate, and activities were corrected for oximolysis.[2]

Figure 2: A flowchart outlining the key steps in the in vitro cholinesterase inhibition and reactivation assays.

In Vivo Studies and Toxicology

The acute toxicity of A-234 has been found to be comparable to that of the nerve agent VX.[2] In vivo studies have shown that the administration of atropine and diazepam can effectively mitigate the lethality of A-234.[2] While some oximes showed minor improvements, they did not significantly reactivate cholinesterases in vivo.[2] Molecular dynamics simulations suggest that marketed oximes are weak nucleophiles for reactivating the A-234-inhibited enzyme.[2]

Conclusion

A-234 is a highly potent organophosphate cholinesterase inhibitor with significant toxicity. Its chemical properties, particularly the presence of two electrophilic centers, make it susceptible to hydrolysis, a process that can be influenced by various chemical conditions. In vitro and in vivo studies have begun to characterize its biological activity and the efficacy of potential medical countermeasures. Further research is essential for a comprehensive understanding of this compound and the development of effective treatments for exposure.

References

- 1. Elucidating the degradation mechanism of the nerve agent A-234 using various detergents: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. A-series agent A-234: initial in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Therapeutic Potential of ARQ-234: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-234 is a novel investigational biologic therapy currently in preclinical development for the treatment of atopic dermatitis and other immune-mediated inflammatory diseases. It is a high-affinity CD200-Fc fusion protein designed to function as an agonist of the CD200 receptor (CD200R), a key inhibitory immune checkpoint. By targeting the CD200/CD200R signaling pathway, ARQ-234 aims to restore immune homeostasis and suppress the aberrant inflammatory responses that drive diseases like atopic dermatitis.[1][2] This document provides a comprehensive overview of the early research and therapeutic potential of ARQ-234, including its mechanism of action, preclinical data, and the experimental protocols used in its initial evaluation.

Mechanism of Action: The CD200/CD200R Signaling Pathway

The CD200 receptor is an inhibitory immune checkpoint expressed on the surface of various immune cells, including myeloid cells and certain lymphocyte populations.[3] Its endogenous ligand, CD200, is expressed on a variety of cell types, including neurons and endothelial cells. The interaction between CD200 and CD200R plays a crucial role in maintaining immune tolerance and preventing excessive inflammation.

Activation of CD200R by an agonist like ARQ-234 initiates an intracellular signaling cascade that leads to the suppression of pro-inflammatory pathways. This process involves the recruitment of adaptor proteins such as Dok2 and the subsequent activation of Ras GTPase-activating protein (RasGAP). This cascade ultimately inhibits the Ras/MAPK and PI3K/Akt signaling pathways, leading to the downregulation of key transcription factors like NF-κB and a reduction in the secretion of pro-inflammatory cytokines.

Preclinical Data

Early preclinical studies have demonstrated the promising therapeutic potential of ARQ-234 in various models of inflammation. The data highlights its high-affinity binding to CD200R and its potent anti-inflammatory effects.

Quantitative Data Summary

| Parameter | Result | Model System |

| Binding Affinity | Up to 130-fold increased monomeric affinity for CD200R | In vitro binding assays |

| In Vitro Efficacy | Out-performs wild-type in inhibiting IL-6 release | Cell line expressing high levels of human CD200R |

| In Vivo Efficacy | Superior potency to a CD200R agonist antibody | Humanized mouse model of contact hypersensitivity |

| Substantially reduces cell infiltrate | Non-human primate model of airway inflammation | |

| More potent than wild-type | In vivo model of collagen-induced arthritis | |

| Pharmacokinetics | Antibody-like serum half-life | Non-human primates |

Note: Specific quantitative values for in vitro and in vivo efficacy, as well as pharmacokinetic parameters, are not yet publicly available.

Experimental Protocols

The following sections detail the general methodologies for the key preclinical experiments cited. These represent standard protocols and may not reflect the exact procedures used in the studies of ARQ-234.

Humanized Mouse Model of Contact Hypersensitivity

This model is used to assess the efficacy of therapeutic agents in a T-cell-mediated skin inflammation model that mimics allergic contact dermatitis.

Protocol:

-

Animals: Immunodeficient mice (e.g., NOD scid gamma) are engrafted with human hematopoietic stem cells to reconstitute a human immune system.

-

Sensitization: On day 0, a small area of the abdomen is shaved, and a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB), is applied topically.[4]

-

Treatment: Beginning on day 5, animals are treated with ARQ-234 or a vehicle control, typically via systemic administration.

-

Challenge: On day 6, a sub-irritant dose of the same sensitizing agent is applied to the ear to elicit an inflammatory response.

-

Evaluation: On day 7, the inflammatory response is quantified by measuring the change in ear thickness. Histological analysis of the ear tissue and cytokine profiling can also be performed to assess the extent of inflammation and the mechanism of action of the therapeutic.

Non-Human Primate Model of Airway Inflammation

This model is used to evaluate the anti-inflammatory effects of drug candidates in a setting that more closely resembles human respiratory diseases.

Protocol:

-

Animals: Cynomolgus monkeys are commonly used for these studies.

-

Baseline Measurement: A baseline bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs before the inflammatory challenge.[5]

-

Inflammatory Challenge: An inflammatory agent, such as lipopolysaccharide (LPS), is instilled into a segment of the lung to induce an acute inflammatory response.[6]

-

Treatment: Animals are treated with ARQ-234 or a vehicle control before or after the inflammatory challenge.

-

Evaluation: At various time points after the challenge (e.g., 24, 48, 72 hours), BAL is performed to collect fluid and cells. The total and differential cell counts in the BAL fluid are analyzed to quantify the inflammatory infiltrate. Cytokine levels in the BAL fluid can also be measured.[5]

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, an autoimmune disease characterized by joint inflammation.

Protocol:

-

Animals: Genetically susceptible mouse strains, such as DBA/1J, are used.[7]

-

Primary Immunization: On day 0, mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[7][8]

-

Booster Immunization: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[7]

-

Treatment: ARQ-234 or a vehicle control is administered either prophylactically (before the onset of disease) or therapeutically (after the onset of clinical signs).

-

Evaluation: From day 21 onwards, mice are regularly scored for clinical signs of arthritis, including paw swelling and redness.[7] Histological analysis of the joints can be performed at the end of the study to assess cartilage and bone erosion.

Conclusion and Future Directions

The early preclinical data for ARQ-234 are encouraging, suggesting that it is a potent and selective agonist of the CD200R with the potential to treat atopic dermatitis and other inflammatory diseases. Its high-affinity binding and demonstrated efficacy in multiple animal models provide a strong rationale for its continued development. Future research will likely focus on further elucidating its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in toxicology studies. The successful completion of these preclinical studies will be a critical step towards the initiation of clinical trials in patients with atopic dermatitis. Arcutis Biotherapeutics has indicated plans to submit an Investigational New Drug (IND) application for ARQ-234.[9]

References

- 1. CD200R Agonist ARQ-234 | Arcutis Biotherapeutics Medical Affairs [medicalaffairs.arcutis.com]

- 2. ARQ-234 - Arcutis Biotherapeutics [arcutis.com]

- 3. 637-arq-234-a-high-affinity-cd200-fc-fusion-protein-for-the-treatment-of-atopic-dermatitis - Ask this paper | Bohrium [bohrium.com]

- 4. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]

- 5. Lipopolysaccharide (LPS) segmental lung challenge in nonhuman primates – a model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A translational approach to test anti-inflammatory drugs in a LPS induced acute lung inflammation model in the common marmoset (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mathematical modeling of atopic dermatitis reveals "double-switch" mechanisms underlying 4 common disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of DX3-234 for Aerobic Metabolism-Dependent Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides a promising therapeutic window for the development of targeted anti-cancer agents. This document provides an in-depth technical overview of DX3-234, a novel investigational small molecule inhibitor designed to selectively target key enzymatic machinery within the aerobic glycolysis pathway. We will explore the preclinical data supporting the specificity of this compound for cancers dependent on this metabolic phenotype, detail the experimental protocols for its evaluation, and visualize the underlying molecular pathways and experimental workflows.

Introduction: The Warburg Effect as a Therapeutic Target

Most cancer cells, even in the presence of ample oxygen, reprogram their glucose metabolism to favor glycolysis, leading to increased glucose uptake and lactate production[1][2][3]. This metabolic switch, while seemingly inefficient for ATP production compared to oxidative phosphorylation, facilitates the anabolic processes necessary for rapid cell proliferation by providing essential building blocks like nucleotides, amino acids, and lipids[3][4]. The enzymes and transporters that are upregulated in this pathway, such as glucose transporters (GLUTs), hexokinase 2 (HK2), pyruvate kinase M2 (PKM2), and lactate dehydrogenase A (LDHA), represent attractive targets for therapeutic intervention[1][5]. Targeting the Warburg effect offers the potential for selective cancer cell killing while sparing normal tissues that primarily rely on oxidative phosphorylation.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme that catalyzes the conversion of pyruvate to lactate, regenerating NAD+ required for sustained high rates of glycolysis. By inhibiting LDHA, this compound disrupts the glycolytic flux, leading to a buildup of pyruvate and a depletion of NAD+. This perturbation of the metabolic state results in a cascade of events including a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells that are highly dependent on aerobic glycolysis for their survival.

Signaling Pathway of Aerobic Glycolysis and this compound Intervention

Caption: Aerobic Glycolysis Pathway and the inhibitory action of this compound on LDHA.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a panel of cancer cell lines with varying metabolic profiles and in corresponding xenograft models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metabolic Phenotype | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | High Glycolytic | 5.2 |

| HCT116 | Colorectal Carcinoma | High Glycolytic | 8.7 |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | High Glycolytic | 12.5 |

| MCF-7 | Breast Adenocarcinoma | Mixed Glycolytic/OxPhos | 45.8 |

| HepG2 | Hepatocellular Carcinoma | Primarily OxPhos | > 100 |

| Normal Fibroblasts | Non-cancerous | Primarily OxPhos | > 200 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| A549 | Vehicle | 0 | +2.5 |

| A549 | This compound (20 mg/kg, daily) | 68 | -1.2 |

| HCT116 | Vehicle | 0 | +3.1 |

| HCT116 | This compound (20 mg/kg, daily) | 55 | -0.8 |

| HepG2 | Vehicle | 0 | +2.8 |

| HepG2 | This compound (20 mg/kg, daily) | 12 | -1.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

All cancer cell lines were obtained from ATCC and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Normal human dermal fibroblasts were cultured in DMEM with 10% FBS. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay

-

Protocol:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound was serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 200 µM.

-

The medium was replaced with the drug-containing medium, and the plates were incubated for 72 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls.

-

IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

-

Xenograft Studies

-

Protocol:

-

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 cancer cells in the right flank.

-

When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and vehicle control groups (n=8 per group).

-

This compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline and administered daily via intraperitoneal injection at a dose of 20 mg/kg.

-

Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.

-

Body weight was monitored as an indicator of toxicity.

-

At the end of the study (21 days), tumors were excised and weighed.

-

Workflow for Preclinical Evaluation of this compound

Caption: Preclinical workflow for assessing the efficacy and specificity of this compound.

Logical Framework for Specificity

The specificity of this compound for aerobic metabolism-dependent cancers is rooted in the differential metabolic dependencies of cancer versus normal cells.

Caption: Logical diagram illustrating the selective action of this compound.

Conclusion and Future Directions

The preclinical data presented herein strongly support the hypothesis that this compound is a selective inhibitor of LDHA with potent anti-tumor activity against cancers that are highly dependent on aerobic glycolysis. The favorable therapeutic window observed in both in vitro and in vivo models warrants further investigation. Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as the exploration of rational combination therapies to enhance the efficacy of this compound and overcome potential resistance mechanisms. The development of this compound represents a promising strategy in the growing field of metabolism-targeted cancer therapy.

References

- 1. The Warburg effect and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Warburg Effect in Cancer: Where Do We Stand? [mdpi.com]

- 3. Advances in the study of aerobic glycolytic effects in resistance to radiotherapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time and Circumstances: Cancer Cell Metabolism at Various Stages of Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible Therapeutic Targets Among the Molecules Involved in the Warburg Effect in Tumor Cells | Anticancer Research [ar.iiarjournals.org]

Foundational Research on DX3-234: A Novel Investigational Agent for Pancreatic Ductal Adenocarcinoma

DISCLAIMER: The compound "DX3-234" is a hypothetical agent used for illustrative purposes within this document. The data, experimental protocols, and results presented are representative of preclinical research in pancreatic cancer and are not based on an existing therapeutic.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate lingering below 10%.[1] The aggressive nature of PDAC is attributed to a combination of factors, including a dense, desmoplastic tumor microenvironment (TME), inherent resistance to conventional therapies, and a complex network of aberrant signaling pathways that drive tumor progression.[1][2] Key among these are mutations in the KRAS oncogene, which are present in over 90% of PDAC cases, as well as alterations in the TGF-β, Wnt/β-catenin, and Notch signaling cascades.[3][4][5] This whitepaper outlines the foundational preclinical research on this compound, a novel investigational small molecule designed to modulate critical oncogenic pathways in pancreatic cancer. We present hypothetical data on its in vitro and in vivo efficacy, detail the experimental protocols used for its evaluation, and visualize the complex biological pathways it targets.

Key Signaling Pathways in Pancreatic Cancer

The development and progression of PDAC are driven by a confluence of genetic and epigenetic alterations that activate oncogenic signaling pathways and inactivate tumor suppressor pathways. Understanding these core pathways is crucial for the development of targeted therapies.

KRAS Signaling Pathway

The KRAS pathway is the most frequently mutated pathway in PDAC.[3][5] Oncogenic KRAS mutations lead to the constitutive activation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR cascades.[4][6] These pathways promote uncontrolled cell proliferation, survival, and differentiation, which are hallmarks of cancer.[7]

References

- 1. The preclinical gap in pancreatic cancer and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What’s new in pancreatic cancer research? 3 things to know | MD Anderson Cancer Center [mdanderson.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for DX3-234 (ARQ-234) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and guidelines for the use of DX3-234, correctly identified as ARQ-234, in cell culture experiments. ARQ-234 is a high-affinity, soluble CD200-Fc fusion protein that functions as an agonist for the CD200 receptor (CD200R).[1][2] By activating CD200R, ARQ-234 mimics the endogenous ligand CD200 and initiates an inhibitory signaling cascade within immune cells, making it a promising therapeutic candidate for inflammatory conditions such as atopic dermatitis.[1][3][4]

The primary mechanism of action of ARQ-234 involves the engagement of CD200R on the surface of myeloid and some lymphoid cells. This interaction leads to the recruitment of downstream signaling molecules, including Dok2 and RasGAP, which ultimately results in the suppression of pro-inflammatory pathways such as the NF-κB and MAPK pathways.[4] This leads to a reduction in the production of inflammatory cytokines like Interleukin-6 (IL-6).

These protocols are intended to guide researchers in the design and execution of in vitro experiments to evaluate the biological activity of ARQ-234.

Data Presentation

The following table summarizes the expected quantitative outcomes of ARQ-234 treatment in relevant cell-based assays based on its known mechanism of action as a potent CD200R agonist.

| Assay | Cell Type | Stimulus | Parameter Measured | Expected Outcome with ARQ-234 | Reference |

| Cytokine Release Assay | Macrophages, Monocytes (e.g., THP-1, primary human monocytes) | Lipopolysaccharide (LPS) or other TLR agonists | IL-6, TNF-α concentration in supernatant | Dose-dependent decrease in cytokine secretion | [4] |

| Cell Viability/Proliferation Assay | Activated T-cells, Macrophages | Phytohemagglutinin (PHA) or LPS | Cell viability (e.g., using MTT or CellTiter-Glo) | No significant impact on cell viability at concentrations that inhibit cytokine release | Inferred from mechanism |

| Western Blot Analysis | CD200R-expressing cells (e.g., macrophages) | ARQ-234 | Phosphorylation of Dok2 | Increased phosphorylation of Dok2 | [5][6] |

| NF-κB Reporter Assay | HEK293 cells co-transfected with CD200R and an NF-κB reporter construct | TNF-α | Luciferase activity | Dose-dependent decrease in NF-κB activation | Inferred from mechanism |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

References

- 1. ARQ-234 - Arcutis Biotherapeutics [arcutis.com]

- 2. CD200R Agonist ARQ-234 | Arcutis Biotherapeutics Medical Affairs [medicalaffairs.arcutis.com]

- 3. Arcutis Announces Multiple Abstracts, Including Oral [globenewswire.com]

- 4. academic.oup.com [academic.oup.com]

- 5. CD200 Limits Monopoiesis and Monocyte Recruitment in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying DDX3 Inhibition in In-Vitro Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DDX3 inhibitors, using RK-33 as a primary example, in in-vitro cancer studies. The protocols outlined below are intended to facilitate research into the therapeutic potential of targeting the DEAD-box helicase DDX3 in various cancer types.

Introduction to DDX3 in Cancer

DEAD-box helicase 3 (DDX3) is an ATP-dependent RNA helicase that plays a crucial role in multiple aspects of RNA metabolism, including transcription, splicing, and translation. In the context of cancer, DDX3 has been shown to be dysregulated in a variety of malignancies, including but not limited to breast, lung, and colorectal cancers. Its overexpression is often associated with tumor progression, metastasis, and resistance to therapy. DDX3 is involved in key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway, making it an attractive target for therapeutic intervention.

RK-33 is a small molecule inhibitor that specifically targets the ATP-binding site of DDX3, thereby inhibiting its helicase activity. It has demonstrated potent anti-cancer effects in preclinical studies, including inducing cell cycle arrest, promoting apoptosis, and sensitizing cancer cells to radiation. Another compound, doxorubicin , has also been shown to downregulate DDX3 expression and inhibit its ATPase activity.

Quantitative Data Summary

The following tables summarize the in-vitro efficacy of DDX3 inhibitors across various cancer cell lines.

Table 1: IC50 Values of RK-33 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DAOY | Medulloblastoma | 2.5 | [1] |

| UW228 | Medulloblastoma | 3.5 | [1] |

| A549 | Lung Cancer | 4.4 - 8.4 | [2] |

| H1299 | Lung Cancer | 4.4 - 8.4 | [2] |

| H23 | Lung Cancer | 4.4 - 8.4 | [2] |

| H460 | Lung Cancer | 4.4 - 8.4 | [2] |

| H3255 | Lung Cancer | > 25 | [2] |

| DU145 | Prostate Cancer | ~3-6 | |

| 22Rv1 | Prostate Cancer | ~3-6 | |

| LNCaP | Prostate Cancer | ~3-6 | |

| PC3 | Prostate Cancer | > 12 | |

| HCT116 | Colorectal Cancer | 2.5 - 8 | [3] |

| HT29 | Colorectal Cancer | 2.5 - 8 | [3] |

| MCF-7 | Breast Cancer | 49 µg/mL (5% loaded NPs), 25 µg/mL (10% loaded NPs) | [4] |

| MDA-MB-231 | Breast Cancer | 2.8 - 4.5 | [5] |

Table 2: Effects of Doxorubicin on DDX3

| Cell Line | Cancer Type | IC50 (µM) | Effect on DDX3 | Reference |

| H357 | Oral Squamous Cell Carcinoma | 50 | Significantly downregulated expression | [6][7] |

Signaling Pathway

DDX3 is a key regulator of the Wnt/β-catenin signaling pathway. The following diagram illustrates the proposed mechanism of action for DDX3 and its inhibition by RK-33.

Experimental Workflows and Protocols

The following are detailed protocols for key in-vitro experiments to assess the efficacy of DDX3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of the DDX3 inhibitor (e.g., RK-33) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the DDX3 inhibitor at the desired concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Seed cells and treat with the DDX3 inhibitor as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for DDX3 and Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Cell Lysis: Treat cells with the DDX3 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against DDX3, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, a measure of long-term cell survival and reproductive integrity.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line and treatment conditions.

-

Treatment: Allow cells to attach for 24 hours, then treat with the DDX3 inhibitor for a specified duration. For radiosensitization studies, irradiate the cells with or without the inhibitor.

-

Incubation: Remove the treatment medium, replace it with fresh medium, and incubate for 7-14 days, or until colonies of at least 50 cells are visible.

-

Fixing and Staining: Wash the colonies with PBS, fix with methanol or a methanol/acetic acid solution, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Concluding Remarks

The protocols and data presented in these application notes provide a framework for investigating the role of DDX3 in cancer and for evaluating the therapeutic potential of its inhibitors. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. The use of a specific DDX3 inhibitor like RK-33, in conjunction with these in-vitro assays, will enable a thorough characterization of the anti-cancer effects of targeting this important RNA helicase.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. DDX3 as a strongest prognosis marker and its downregulation promotes metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for Measuring ATP Depletion Following DX3-234 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. A hallmark of cytotoxic or metabolically disruptive agents is the depletion of intracellular ATP levels, which can serve as a key indicator of cellular distress and a reliable marker for cell viability. This document provides detailed protocols for quantifying ATP depletion in cells treated with the hypothetical compound DX3-234, a substance presumed to interfere with cellular energy metabolism. The methodologies described herein are broadly applicable for assessing the impact of novel chemical entities on cellular energetics.

The most common and sensitive method for ATP quantification is the bioluminescence assay, which utilizes the ATP-dependent luciferin-luciferase reaction.[1][2][3] This method is highly amenable to high-throughput screening (HTS) and provides a rapid and robust readout of intracellular ATP concentration.[2][4]

Core Principles of ATP Measurement

The primary method detailed in these protocols is the firefly luciferase-based ATP assay. This assay is based on the following reaction:

ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + Light (λmax = 560 nm)

In this reaction, the amount of light produced is directly proportional to the concentration of ATP, assuming ATP is the limiting reagent.[2][3] By measuring the luminescence, one can accurately determine the intracellular ATP levels. When cells are compromised by a cytotoxic agent like this compound, they lose the ability to synthesize ATP, leading to a rapid decrease in ATP levels and a corresponding drop in the luminescent signal.[2]

Experimental Protocols

Protocol 1: Homogeneous High-Throughput ATP Depletion Assay in 96-Well Format

This protocol is designed for rapid screening of this compound's effect on ATP levels in cultured cells. It is a "homogeneous" or "add-and-read" assay, minimizing pipetting steps and making it ideal for HTS.[4]

Materials:

-

Cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Commercially available ATP bioluminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega, ATP-Glo™ Bioluminometric Cell Viability Assay, or similar)[5]

-

Opaque-walled 96-well microplates (white or black, suitable for luminescence readings)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting concentration for a new compound might be in the range of 100 µM, with 2 to 10-fold serial dilutions.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "no-cell" background control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes before use.

-

Add 100 µL of the ATP assay reagent directly to each well. This single reagent typically contains a cell lysis agent to release ATP and the luciferase/luciferin substrate.[6]

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and ensure complete mixing.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument, but 0.5 to 1 second per well is typical.

-

-

Data Analysis:

-

Subtract the average luminescence value of the "no-cell" background control from all other readings.

-

Express the data as a percentage of the vehicle control (untreated cells).

-

Plot the percentage of ATP remaining versus the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (the concentration of this compound that causes a 50% reduction in ATP levels).[7]

-

Protocol 2: ATP Measurement in Cell Lysates for Mechanistic Studies

This protocol is suitable for more detailed mechanistic studies where cell lysates are prepared, allowing for the normalization of ATP levels to total protein content.

Materials:

-

Cells cultured in 6-well or 12-well plates

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer, or a buffer provided in an ATP assay kit)

-

Microcentrifuge

-

BCA protein assay kit

-

ATP bioluminescence assay kit (for use with lysates)

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well or 12-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

-

-

Preparation of Cell Lysates:

-

After treatment, place the plates on ice.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 12-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic fraction) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method. This is crucial for normalizing the ATP levels.

-

-

ATP Measurement:

-

Prepare an ATP standard curve using the ATP standard provided in the assay kit.[8][9] Dilute the ATP standard in the same lysis buffer used for the samples.

-